molecular formula C20H23NO2 B2358038 (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide CAS No. 307539-54-4

(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B2358038
CAS No.: 307539-54-4
M. Wt: 309.409
InChI Key: WPQVXHJLNQTJGX-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with 2-methyl-6-(propan-2-yl)aniline under specific conditions. The reaction proceeds through a condensation mechanism, often catalyzed by an acid or base, to form the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.

    4-Methoxyphenylboronic acid: Similar in structure but with a different substitution pattern on the aromatic ring.

    2-Methoxyphenylboronic acid: Another methoxy-substituted phenylboronic acid with different positional isomerism.

Uniqueness

(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-14(2)18-7-5-6-15(3)20(18)21-19(22)13-10-16-8-11-17(23-4)12-9-16/h5-14H,1-4H3,(H,21,22)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQVXHJLNQTJGX-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.